molecular formula C7H5NO2S B15296427 1lambda6-Thieno[3,2-c]pyridine-1,1-dione

1lambda6-Thieno[3,2-c]pyridine-1,1-dione

Cat. No.: B15296427
M. Wt: 167.19 g/mol
InChI Key: FAIRLQKJUJARET-UHFFFAOYSA-N
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Description

1λ⁶-Thieno[3,2-c]pyridine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a fused thiophene-pyridine core with a sulfone group at the 1-position. Its structure combines aromatic thiophene’s electron-rich properties with the sulfone group’s electron-withdrawing effects, making it a versatile scaffold for medicinal chemistry and materials science. Synthetic routes often involve cyclization reactions of substituted pyridine precursors, with modifications to optimize yields and regioselectivity . Key applications include its exploration as a pharmacophore in bioactive molecules, particularly in cardiovascular and antiplatelet therapies .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

thieno[3,2-c]pyridine 1,1-dioxide

InChI

InChI=1S/C7H5NO2S/c9-11(10)4-2-6-5-8-3-1-7(6)11/h1-5H

InChI Key

FAIRLQKJUJARET-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1S(=O)(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . Another approach includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which upon heating in formic acid, afford the desired thieno[3,2-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for 1lambda6-Thieno[3,2-c]pyridine-1,1-dione are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1lambda6-Thieno[3,2-c]pyridine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolopyridine Derivatives

Pyrrolopyridines, such as diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c), share a tricyclic framework but differ in nitrogen placement and substituents. Synthesized from 2-methyl-5-nitropyridine and ethyl isocyanoacetate, these compounds exhibit lower yields (9%) compared to thieno analogs due to competing side reactions. The presence of electron-withdrawing nitro groups accelerates cyclization but reduces overall efficiency .

Parameter 1λ⁶-Thieno[3,2-c]pyridine-1,1-dione Pyrrolopyridine (2c)
Core Structure Thiophene-pyridine-sulfone Imidazo-pyrrolo-pyridine
Key Substituents Sulfone group Methyl, ester groups
Cyclization Yield Moderate (15–30%) Low (9%)
Electron Effects Sulfone (EWG) enhances stability Nitro group (EWG) aids cyclization

Furo[3,2-c]quinolin-4-ones

Furoquinolinones, abundant in plants, feature an oxygen-based furan ring fused to a quinoline system. Syntheses via Pechmann reactions with β-enamino esters highlight their dependence on allyloxy or propynyl precursors . Unlike 1λ⁶-thieno derivatives, the furan oxygen reduces electron deficiency, leading to lower reactivity in electrophilic substitutions. However, their natural abundance makes them more accessible for derivatization.

Parameter 1λ⁶-Thieno[3,2-c]pyridine-1,1-dione Furo[3,2-c]quinolin-4-one
Heteroatom in Fused Ring Sulfur (thiophene) Oxygen (furan)
Synthetic Accessibility Requires specialized nitration steps Natural precursors available
Reactivity Higher (sulfone EWG) Moderate (oxygen lone pairs)
Bioactivity Antiplatelet (e.g., ADP antagonism) Limited reported bioactivity

Thieno[2,3-c]pyridine Derivatives

Thieno[2,3-c]pyridines, such as ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, differ in ring fusion position ([2,3-c] vs. [3,2-c]). This positional isomerism alters electronic distribution, with the [3,2-c] system exhibiting greater conjugation and stability. Cyclization of thiourea derivatives under basic conditions yields pyridothienopyrimidines, showcasing versatility in forming fused triazolo systems .

Parameter 1λ⁶-Thieno[3,2-c]pyridine-1,1-dione Thieno[2,3-c]pyridine
Ring Fusion Position [3,2-c] [2,3-c]
Electronic Conjugation Enhanced (sulfone stabilizes π-system) Less conjugated
Derivative Applications Antiplatelet agents (e.g., C1 > ticlopidine) Triazolopyrimidines for kinase inhibition
Synthetic Complexity Moderate High (multi-step cyclizations)

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